2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1005584-35-9
VCID: VC4041179
InChI: InChI=1S/C8H9ClF2N2O2/c1-3-5(9)6(7(10)11)12-13(3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15)
SMILES: CC1=C(C(=NN1C(C)C(=O)O)C(F)F)Cl
Molecular Formula: C8H9ClF2N2O2
Molecular Weight: 238.62 g/mol

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid

CAS No.: 1005584-35-9

Cat. No.: VC4041179

Molecular Formula: C8H9ClF2N2O2

Molecular Weight: 238.62 g/mol

* For research use only. Not for human or veterinary use.

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid - 1005584-35-9

Specification

CAS No. 1005584-35-9
Molecular Formula C8H9ClF2N2O2
Molecular Weight 238.62 g/mol
IUPAC Name 2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid
Standard InChI InChI=1S/C8H9ClF2N2O2/c1-3-5(9)6(7(10)11)12-13(3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15)
Standard InChI Key SMNCRCZGFVBMJT-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C(C)C(=O)O)C(F)F)Cl
Canonical SMILES CC1=C(C(=NN1C(C)C(=O)O)C(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole core substituted with chlorine, difluoromethyl, and methyl groups, linked to a propanoic acid moiety. The IUPAC name, 2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid, reflects this arrangement . Key identifiers include the SMILES string CC(C(=O)O)N1C(=C(C(=N1)C(F)F)Cl)C\text{CC(C(=O)O)N1C(=C(C(=N1)C(F)F)Cl)C} and InChIKey SMNCRCZGFVBMJT-UHFFFAOYSA-N\text{SMNCRCZGFVBMJT-UHFFFAOYSA-N} .

Physicochemical Characteristics

PropertyValueSource
Molecular Weight238.62 g/mol
Boiling Point344.6 ± 42.0 °C
Flash Point162.2 ± 27.9 °C
logP (Partition Coefficient)1.93
Vapor Pressure0.0 ± 0.8 mmHg at 25°C

The compound’s lipophilicity (logP = 1.93) suggests moderate membrane permeability, while its low vapor pressure indicates limited volatility .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters or diketones.

  • Substituent Introduction: Chlorination and difluoromethylation via electrophilic substitution or halogen exchange .

  • Propanoic Acid Attachment: Alkylation or ester hydrolysis to introduce the carboxylic acid group.

Industrial production employs continuous flow reactors and automated systems to optimize yield (reported >95% purity) . Purification methods include crystallization and chromatography.

Biological Activity and Mechanisms

Enzyme Interactions

Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE). The difluoromethyl group enhances binding affinity to hydrophobic enzyme pockets.

Agrochemical Applications

The compound’s herbicidal potential stems from its structural similarity to pyrazole-based herbicides (e.g., pyraflufen-ethyl), which disrupt plant cell mitosis .

HazardPrecautionary MeasureSource
Skin Irritation (H315)Use nitrile gloves
Eye Damage (H319)Wear safety goggles
Respiratory Irritation (H335)Use fume hoods

Environmental Considerations

The compound’s environmental persistence is unstudied, but its chlorine content necessitates careful disposal to prevent ecosystem contamination .

Comparison with Structural Analogs

Substituent Effects

  • Difluoromethyl vs. Trifluoromethyl: Difluoromethyl offers lower electronegativity but higher metabolic stability than trifluoromethyl groups .

  • Chloro vs. Methyl: Chlorine at position 4 increases electrophilicity, enhancing reactivity in substitution reactions.

Bioactivity Trends

CompoundlogPIC50 (COX-2 Inhibition)
Target Compound1.9312.3 µM
2-[4-Chloro-5-methyl-...]propanoic acid1.2918.7 µM
3-(4-Chloro-3,5-dimethyl...)propanoic acid2.199.8 µM

Data adapted from highlight substituent impact on potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator